molecular formula C8H10N2 B3261836 N-cyclopropylpyridin-3-amine CAS No. 348579-20-4

N-cyclopropylpyridin-3-amine

Cat. No.: B3261836
CAS No.: 348579-20-4
M. Wt: 134.18 g/mol
InChI Key: LNLVZXZUZATLGG-UHFFFAOYSA-N
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Description

“N-cyclopropylpyridin-3-amine” is a chemical compound with the CAS Number: 348579-20-4 . It has a molecular weight of 134.18 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for “this compound” is N-cyclopropyl-3-pyridinamine . The InChI code for this compound is 1S/C8H10N2/c1-2-8(6-9-5-1)10-7-3-4-7/h1-2,5-7,10H,3-4H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-cyclopropyl derivatives, including N-cyclopropylpyridin-3-amine, can be synthesized using a copper-promoted reaction with cyclopropylboronic acid. This process yields N-cyclopropyl derivatives in good to excellent yields under specific conditions (Bénard, Neuville, & Zhu, 2010).

Applications in Organic Synthesis

  • This compound is useful in the formation of various organic compounds. For instance, it can be involved in the palladium-catalyzed carbonylative cyclization of amines, a process useful for the derivatization of amino acids into gamma-lactams (Hernando et al., 2016).

Enzyme and Catalytic Studies

  • The compound has been studied in the context of enzyme-catalyzed reactions, such as the N-dealkylation by horseradish peroxidase. This research helps in understanding the mechanism of action of enzymes and the fate of cyclopropyl groups in biochemical processes (Shaffer, Morton, & Hanzlik, 2001).

Photoredox Catalysis

  • It also finds application in photoredox catalysis for site-selective amination of aromatics. This process is significant in the development of pharmaceuticals and bioactive compounds (Romero, Margrey, Tay, & Nicewicz, 2015).

Role in Synthesis of Bioactive Molecules

  • This compound derivatives have been synthesized for potential applications in bioactive molecule development, particularly in areas like cancer treatment (Marzano et al., 2010).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-cyclopropylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-8(6-9-5-1)10-7-3-4-7/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVZXZUZATLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309412
Record name N-Cyclopropyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348579-20-4
Record name N-Cyclopropyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348579-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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